3-(4-Butoxyphenyl)pyridin-2-amine
Description
3-(4-Butoxyphenyl)pyridin-2-amine is a pyridine derivative featuring a 2-amine substituent and a 4-butoxyphenyl group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-2-3-11-18-13-8-6-12(7-9-13)14-5-4-10-17-15(14)16/h4-10H,2-3,11H2,1H3,(H2,16,17) |
InChI Key |
FAMFHJOEUCRGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Functional Insights
- Substituent Effects on Bioactivity: Alkoxy Chains: The butoxyphenyl group in 3-(4-Butoxyphenyl)pyridin-2-amine likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This could improve blood-brain barrier penetration but may reduce aqueous solubility. Aminoethoxy Modifications: TAC5-e’s aminoethoxy group demonstrates how polar substituents balance lipophilicity and solubility, a consideration for optimizing the target compound’s pharmacokinetics .
- Tautomerism and Solvent Effects: Schiff base analogs (e.g., nitro-substituted derivatives) exhibit keto-enol tautomerism in DMF, influencing their electronic spectra and bioactivity . The butoxyphenyl group’s electron-donating nature may stabilize specific tautomeric forms in polar solvents.
- Kinase Inhibition Potential: Crizotinib’s success underscores the pyridin-2-amine scaffold’s versatility in kinase inhibition. The butoxyphenyl group in the target compound may interact with hydrophobic kinase pockets, analogous to dichlorophenyl in crizotinib .
Pharmacological and Computational Data
- Anti-inflammatory Activity: TAC5 derivatives with ethoxy/aminoethoxy chains show IC₅₀ values in the low micromolar range, suggesting that the target compound’s butoxy group could similarly inhibit pro-inflammatory cytokines .
- Antimicrobial Efficacy :
- DFT and QSAR Predictions :
- Temperature-dependent DFT studies on 3BPA highlight the pyridin-2-amine scaffold’s conformational stability, which is critical for maintaining target binding . QSAR models from could guide further optimization of the butoxyphenyl derivative’s substituents.
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